1-(4-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride
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Overview
Description
1-(4-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom at the first position of the pyrazole ring and an amine group at the fourth position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction where the pyrazole nitrogen attacks the 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any functional groups present on the benzyl ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride position, with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles in the presence of a base like potassium carbonate in dimethylformamide.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Reduced derivatives of the benzyl ring.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-(4-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and dyes due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, thereby affecting their function.
Comparison with Similar Compounds
- 1-(4-Chlorobenzyl)-1H-pyrazol-5-amine hydrochloride
- 1-(4-Chlorobenzyl)-1H-pyrazol-3-amine hydrochloride
- 1-(4-Chlorobenzyl)-1H-pyrazol-4-carboxamide hydrochloride
Comparison: 1-(4-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride is unique due to the specific positioning of the amine group at the fourth position of the pyrazole ring. This positioning can influence its reactivity and interaction with other molecules, making it distinct from its isomers and analogs. The presence of the 4-chlorobenzyl group also imparts specific electronic and steric properties that can affect its chemical behavior and biological activity.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14;/h1-5,7H,6,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAIVTKUSWERLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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